2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O4S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research has focused on developing innovative synthesis techniques for compounds with structural similarities to 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide. For instance, Chern et al. (1988) detailed the reactions of anthranilamide with isocyanates, leading to the facile synthesis of various quinazolinone derivatives, showcasing methods relevant to the synthesis of complex quinazolinone structures (Chern et al., 1988). Similarly, Fathalla et al. (2007) developed a convenient synthesis method for 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines, indicating the potential for producing a wide range of derivatives with varied biological activities (Fathalla et al., 2007).
Pharmacological Investigations
Several studies have explored the pharmacological properties of compounds structurally similar to this compound. Alagarsamy et al. (2007) investigated the H1-antihistaminic activities of novel triazoloquinazolin-5-ones, revealing significant protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as new classes of antihistaminic agents (Alagarsamy et al., 2007). This suggests that derivatives of the compound might also exhibit significant pharmacological activities worth exploring.
Anticancer and Antibacterial Activities
Compounds with a core structure similar to the subject compound have been studied for their anticancer and antibacterial activities. Berest et al. (2011) synthesized novel acetamides showing selective influence on non-small cell lung and CNS cancer cell lines, indicating the potential of such compounds in anticancer therapies (Berest et al., 2011). These studies support the exploration of this compound derivatives for their potential anticancer and antibacterial properties.
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-2-7-27-20(30)15-10-13(23)3-5-16(15)28-21(27)25-26-22(28)33-12-19(29)24-14-4-6-17-18(11-14)32-9-8-31-17/h3-6,10-11H,2,7-9,12H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSLRVCLFMUTFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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